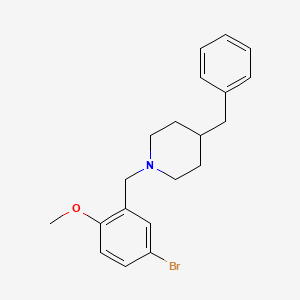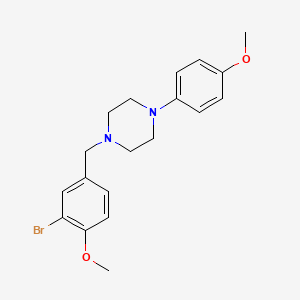
1-(4-biphenylylcarbonyl)-4-(2-methoxyphenyl)piperazine
Overview
Description
1-(4-biphenylylcarbonyl)-4-(2-methoxyphenyl)piperazine, also known as BPP, is a chemical compound that has been studied for its potential therapeutic applications. BPP belongs to the class of piperazine derivatives and has been found to exhibit a range of biochemical and physiological effects. In
Scientific Research Applications
1-(4-biphenylylcarbonyl)-4-(2-methoxyphenyl)piperazine has been studied extensively for its potential therapeutic applications. It has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antitumor effects. 1-(4-biphenylylcarbonyl)-4-(2-methoxyphenyl)piperazine has also been shown to modulate the immune system, making it a promising candidate for the treatment of autoimmune diseases. Additionally, 1-(4-biphenylylcarbonyl)-4-(2-methoxyphenyl)piperazine has been investigated for its potential use as a radiotracer in positron emission tomography (PET) imaging.
Mechanism of Action
The exact mechanism of action of 1-(4-biphenylylcarbonyl)-4-(2-methoxyphenyl)piperazine is not fully understood. However, it has been proposed that 1-(4-biphenylylcarbonyl)-4-(2-methoxyphenyl)piperazine exerts its biological effects by binding to specific receptors in the body. 1-(4-biphenylylcarbonyl)-4-(2-methoxyphenyl)piperazine has been shown to bind to the sigma-1 receptor, which is involved in a range of cellular processes, including calcium signaling, ion channel regulation, and neurotransmitter release. 1-(4-biphenylylcarbonyl)-4-(2-methoxyphenyl)piperazine has also been found to interact with the serotonin transporter, which is involved in the uptake of serotonin in the brain.
Biochemical and Physiological Effects:
1-(4-biphenylylcarbonyl)-4-(2-methoxyphenyl)piperazine has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation in animal models of arthritis and colitis. 1-(4-biphenylylcarbonyl)-4-(2-methoxyphenyl)piperazine has also been found to exhibit analgesic effects, reducing pain sensitivity in animal models of neuropathic pain. Additionally, 1-(4-biphenylylcarbonyl)-4-(2-methoxyphenyl)piperazine has been shown to inhibit tumor growth in animal models of cancer.
Advantages and Limitations for Lab Experiments
1-(4-biphenylylcarbonyl)-4-(2-methoxyphenyl)piperazine has several advantages for use in lab experiments. It is stable under a range of conditions and can be easily synthesized in large quantities. 1-(4-biphenylylcarbonyl)-4-(2-methoxyphenyl)piperazine also exhibits a range of biological activities, making it a versatile tool for investigating various biological processes. However, 1-(4-biphenylylcarbonyl)-4-(2-methoxyphenyl)piperazine also has limitations for use in lab experiments. It has been found to exhibit low solubility in aqueous solutions, which can limit its use in certain assays. Additionally, the exact mechanism of action of 1-(4-biphenylylcarbonyl)-4-(2-methoxyphenyl)piperazine is not fully understood, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions of research for 1-(4-biphenylylcarbonyl)-4-(2-methoxyphenyl)piperazine. One area of interest is the development of 1-(4-biphenylylcarbonyl)-4-(2-methoxyphenyl)piperazine-based therapies for the treatment of autoimmune diseases. 1-(4-biphenylylcarbonyl)-4-(2-methoxyphenyl)piperazine has been shown to modulate the immune system, making it a promising candidate for the treatment of diseases such as multiple sclerosis and rheumatoid arthritis. Another area of interest is the development of 1-(4-biphenylylcarbonyl)-4-(2-methoxyphenyl)piperazine-based radiotracers for PET imaging. 1-(4-biphenylylcarbonyl)-4-(2-methoxyphenyl)piperazine has been investigated as a radiotracer for imaging of the sigma-1 receptor, which is implicated in a range of neurological disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of 1-(4-biphenylylcarbonyl)-4-(2-methoxyphenyl)piperazine and to identify additional molecular targets of 1-(4-biphenylylcarbonyl)-4-(2-methoxyphenyl)piperazine.
properties
IUPAC Name |
[4-(2-methoxyphenyl)piperazin-1-yl]-(4-phenylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O2/c1-28-23-10-6-5-9-22(23)25-15-17-26(18-16-25)24(27)21-13-11-20(12-14-21)19-7-3-2-4-8-19/h2-14H,15-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXAKRVMJOMTDCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Biphenyl-4-yl[4-(2-methoxyphenyl)piperazin-1-yl]methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-{4-[(cyclohexylamino)sulfonyl]phenyl}-4-nitrobenzamide](/img/structure/B3442210.png)

![1-[(4-chlorophenyl)sulfonyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B3442227.png)





![1-[(5-bromo-2-thienyl)methyl]-4-(2-fluorophenyl)piperazine](/img/structure/B3442261.png)
![ethyl 4-phenyl-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B3442278.png)
![2-bromo-4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-6-methoxyphenol](/img/structure/B3442284.png)
![[3-amino-6-(3-pyridinyl)thieno[2,3-b]pyridin-2-yl](4-chlorophenyl)methanone](/img/structure/B3442292.png)